2-(5-ブロモ-2-クロロ-4-フルオロフェニル)アセトニトリル

説明

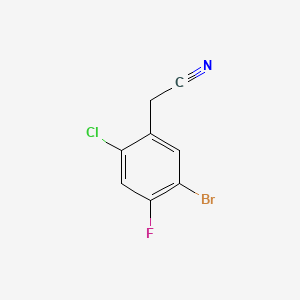

5-Bromo-2-chloro-4-fluorobenzyl cyanide is a chemical compound with the molecular formula C8H4BrClFN . It has a molecular weight of 248.48 g/mol . This compound is intended for research use only and is not for human or veterinary use .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloro-4-fluorobenzyl cyanide consists of a benzene ring substituted with bromo, chloro, and fluoro groups, and a cyanide group attached to the benzyl position . For a detailed structural analysis, it would be beneficial to use techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods.科学的研究の応用

抗糖尿病薬前駆体

これは、2型糖尿病の治療に使用される、ナトリウム依存性グルコース共輸送体2(SGLT2)阻害剤であるカナグリフロジンの調製における中間体として役立ちます .

シグナル伝達経路研究

この化合物は、プロテアーゼ、アポトーシス、クロマチン/エピジェネティクス、代謝、MAPKシグナル伝達、およびチロシンキナーゼを含むシグナル伝達経路に焦点を当てた研究分野に関与しています .

クロマトグラフィーと質量分析

これは、分析化学アプリケーションのためのクロマトグラフィーと質量分析を含むライフサイエンス研究ソリューションで使用される場合があります .

バイオファーマ生産

この化学物質は、特に特定のハロゲン化フェニルアセトニトリルを必要とする医薬品の合成における、バイオファーマ生産プロセスで役割を果たす可能性があります .

安全性と制御された環境研究

この化合物は、安全性の研究と制御された環境の研究、特にクリーンルームソリューションにおける標準またはコントロールとして関連する可能性があります .

作用機序

Target of Action

Similar compounds have been found to target sodium-dependent glucose co-transporter 2 (sglt2) in the treatment of type 2 diabetes .

Mode of Action

Compounds with similar structures have been found to inhibit sglt2, reducing the reabsorption of glucose in the kidney and thereby lowering blood glucose levels .

Biochemical Pathways

Sglt2 inhibitors generally affect the renal glucose reabsorption pathway, leading to the excretion of glucose in urine and a subsequent decrease in blood glucose levels .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

Similar compounds that inhibit sglt2 lead to a decrease in blood glucose levels, which can be beneficial in the management of type 2 diabetes .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of similar compounds .

生化学分析

Biochemical Properties

5-Bromo-2-chloro-4-fluorobenzyl cyanide plays a significant role in biochemical reactions due to its reactive benzylic position. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo nucleophilic substitution reactions, where it interacts with nucleophiles such as thiols and amines. These interactions can lead to the formation of covalent bonds, altering the structure and function of the biomolecules involved .

Cellular Effects

The effects of 5-Bromo-2-chloro-4-fluorobenzyl cyanide on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are crucial for signal transduction pathways. Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the levels of specific proteins .

Molecular Mechanism

At the molecular level, 5-Bromo-2-chloro-4-fluorobenzyl cyanide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding can prevent the enzymes from catalyzing their respective reactions, leading to a decrease in the production of certain metabolites. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-chloro-4-fluorobenzyl cyanide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures. Long-term exposure to 5-Bromo-2-chloro-4-fluorobenzyl cyanide can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 5-Bromo-2-chloro-4-fluorobenzyl cyanide vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects can occur, including cell death and tissue damage .

Metabolic Pathways

5-Bromo-2-chloro-4-fluorobenzyl cyanide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect metabolic flux by altering the levels of key metabolites in specific pathways .

Transport and Distribution

Within cells and tissues, 5-Bromo-2-chloro-4-fluorobenzyl cyanide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. These interactions can influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 5-Bromo-2-chloro-4-fluorobenzyl cyanide is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its precise role in cellular processes .

特性

IUPAC Name |

2-(5-bromo-2-chloro-4-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClFN/c9-6-3-5(1-2-12)7(10)4-8(6)11/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPQGCLAYLWCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001242100 | |

| Record name | Benzeneacetonitrile, 5-bromo-2-chloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426290-08-5 | |

| Record name | Benzeneacetonitrile, 5-bromo-2-chloro-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1426290-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, 5-bromo-2-chloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloro-4-fluorophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate](/img/structure/B1376045.png)

![1-(4-Acetylphenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1376047.png)

![7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1376051.png)

![Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate](/img/structure/B1376058.png)

![[(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1376059.png)